(3S,4S)-3-fluoro-4-(pyrrolidin-1-yl)piperidine
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Overview
Description
(3S,4S)-3-fluoro-4-(pyrrolidin-1-yl)piperidine is a chiral compound that features a fluorine atom at the 3rd position and a pyrrolidinyl group at the 4th position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-fluoro-4-(pyrrolidin-1-yl)piperidine typically involves the reaction of a suitable piperidine derivative with a fluorinating agent and a pyrrolidine derivative. One common method involves the use of lithium diisopropylamide (LDA) as a base, followed by the addition of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position. The reaction is usually carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-fluoro-4-(pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3S,4S)-3-fluoro-4-(pyrrolidin-1-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-fluoro-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target site. The pyrrolidinyl group may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-fluoro-4-(morpholin-1-yl)piperidine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
(3S,4S)-3-chloro-4-(pyrrolidin-1-yl)piperidine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
(3S,4S)-3-fluoro-4-(pyrrolidin-1-yl)piperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance metabolic stability and improve the compound’s pharmacokinetic profile compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C9H17FN2 |
---|---|
Molecular Weight |
172.24 g/mol |
IUPAC Name |
(3S,4S)-3-fluoro-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C9H17FN2/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h8-9,11H,1-7H2/t8-,9-/m0/s1 |
InChI Key |
MVMMIILUFKFCNK-IUCAKERBSA-N |
Isomeric SMILES |
C1CCN(C1)[C@H]2CCNC[C@@H]2F |
Canonical SMILES |
C1CCN(C1)C2CCNCC2F |
Origin of Product |
United States |
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